Ximelagatran
Overview
Description
Ximelagatran, known by its trade names Exanta or Exarta, is an anticoagulant that was developed as a potential replacement for warfarin. It is a direct thrombin inhibitor and was the first member of this class that could be taken orally. This compound was designed to overcome the dietary restrictions, drug interactions, and monitoring issues associated with warfarin therapy. it was withdrawn from the market due to reports of hepatotoxicity (liver damage) during clinical trials .
Mechanism of Action
Target of Action
Ximelagatran, also known as Exanta, is a member of the drug class of direct thrombin inhibitors . Its primary target is Prothrombin , a protein involved in the coagulation process .
Mode of Action
This compound acts solely by inhibiting the actions of thrombin . It is a prodrug, meaning it requires in vivo conversion to the active agent, melagatran . This conversion occurs in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .
Biochemical Pathways
The effect of this compound is solely related to the inhibition of thrombin . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This results in the prevention of clot formation.
Pharmacokinetics
This compound is rapidly absorbed by the small intestine with an oral bioavailability of 20% . It is a prodrug and is converted to the active agent, melagatran, in the liver and many other tissues . The half-life of this compound is 3-5 hours .
Result of Action
The inhibition of thrombin by this compound prevents the formation of blood clots, making it an effective anticoagulant. It was intended to become a replacement for warfarin by overcoming the dietary restrictions, drug interaction, and monitoring issues associated with the former .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the conversion of this compound to melagatran can be affected by the metabolic activity of the liver and other tissues . .
Biochemical Analysis
Biochemical Properties
Ximelagatran is a prodrug, requiring in vivo conversion to the active agent, melagatran . This activation is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation . Melagatran, like most other thrombin inhibitors, contains a strongly basic benzamidine group with a pK a of 11.5 that is protonated at the pH of the intestinal tract .
Cellular Effects
The cellular effects of this compound are primarily due to its active form, melagatran. As a direct thrombin inhibitor, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its active form, melagatran. Melagatran directly inhibits thrombin, a key enzyme in the coagulation cascade . By binding to the active site of thrombin, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It is known that the pharmacokinetic and pharmacodynamic profile of melagatran is predictable and reproducible .
Metabolic Pathways
This compound is involved in metabolic pathways that include reactions of dealkylation and dehydroxylation . These reactions occur in the liver and many other tissues, converting this compound into its active form, melagatran .
Transport and Distribution
It is known that this compound is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .
Subcellular Localization
Given that this compound is a prodrug that is activated in the liver and many other tissues , it is likely that it is localized to these tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:
- Formation of the azetidine ring.
- Introduction of the phenyl group with a hydroxycarbamimidoyl moiety.
- Coupling of the azetidine derivative with the phenyl derivative.
- Final esterification to produce this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of this compound to melagatran through hydrolysis.
Dehydroxylation: Removal of hydroxyl groups during the conversion process.
Dealkylation: Removal of alkyl groups during the conversion process
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and enzymes in the liver and other tissues.
Dehydroxylation and Dealkylation: These reactions are facilitated by enzymes in the liver and other tissues
Major Products Formed:
Scientific Research Applications
Medicine: As an anticoagulant, ximelagatran was investigated for the prevention and treatment of deep venous thrombosis, prevention of secondary venous thromboembolism, and complications of atrial fibrillation such as stroke
Pharmacology: Research focused on its pharmacokinetics and pharmacodynamics, including its absorption, metabolism, and excretion
Clinical Trials: Numerous clinical trials were conducted to evaluate its efficacy and safety compared to warfarin and other anticoagulants
Comparison with Similar Compounds
Melagatran: The active metabolite of ximelagatran.
Dabigatran: Another oral direct thrombin inhibitor.
Rivaroxaban and Apixaban: Oral factor Xa inhibitors
Biological Activity
Ximelagatran is a novel oral direct thrombin inhibitor that was developed as an alternative to traditional anticoagulants like warfarin. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.
This compound is rapidly converted in the body to its active form, melagatran, which directly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By inhibiting both free and clot-bound thrombin, melagatran offers a potential pharmacodynamic advantage over other anticoagulants like heparin, which primarily inhibit only free thrombin .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : this compound is rapidly absorbed after oral administration.
- Metabolism : It is converted to melagatran, which has a half-life of approximately 2.4 to 4.6 hours, necessitating twice-daily dosing .
- Elimination : The drug is primarily eliminated via the kidneys, raising concerns about its use in patients with renal impairment .
Clinical Efficacy
This compound has been evaluated in multiple Phase III clinical trials for various indications:
- Venous Thromboembolism (VTE) Prophylaxis : this compound has shown efficacy in preventing VTE following orthopedic surgeries such as total knee replacement. In these studies, it demonstrated comparable effectiveness to low-molecular-weight heparins and warfarin .
- Stroke Prevention in Atrial Fibrillation : The SPORTIF III study indicated that this compound was at least as effective as warfarin for stroke prevention in patients with nonvalvular atrial fibrillation .
- Long-term Treatment of VTE : Long-term studies indicated that this compound could effectively prevent recurrent VTE events following initial treatment .
Safety Profile
Despite its efficacy, this compound's safety profile raised significant concerns:
- Hepatic Effects : Clinical trials reported asymptomatic elevations in liver enzymes (ALT) in approximately 7.9% of patients treated with this compound for extended periods. Elevated liver enzymes were more frequent in long-term use scenarios compared to short-term administration .
- Adverse Events : In the THRIVE study comparing this compound with enoxaparin/warfarin, adverse events led to higher discontinuation rates among this compound users due to liver enzyme elevations .
Table 1: Summary of Key Clinical Trials Involving this compound
Study Name | Indication | Comparator | Efficacy Results | Safety Concerns |
---|---|---|---|---|
SPORTIF III | Stroke Prevention | Warfarin | At least as effective as warfarin | Liver enzyme elevations noted |
THRIVE | VTE Treatment | Enoxaparin/Warfarin | Comparable efficacy; higher discontinuation due to adverse events | Increased liver enzymes |
METHRO | VTE Prophylaxis after Surgery | Dalteparin | Non-inferior efficacy | Hepatic enzyme monitoring required |
Properties
IUPAC Name |
ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBCJHYVWYIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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